6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Neuroscience Dopamine Receptor Pharmacology Structure-Activity Relationship

This halogenated tetrahydroisoquinoline is a privileged scaffold for D1 dopamine receptor SAR studies. The 6-chloro-1-phenyl configuration is critical for maintaining binding affinity, unlike other halogen or hydroxyl analogs. Ideal for synthesizing focused libraries for quantitative SAR, probing conformational flexibility, and developing novel antiplatelet agents.

Molecular Formula C15H14ClN
Molecular Weight 243.73 g/mol
Cat. No. B12853415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC15H14ClN
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H14ClN/c16-13-6-7-14-12(10-13)8-9-17-15(14)11-4-2-1-3-5-11/h1-7,10,15,17H,8-9H2
InChIKeyPVQUZKPQNVDNHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline: CAS 871729-53-2 for Specialized Pharmacological Research and Chemical Synthesis


6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 871729-53-2) is a halogenated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C15H14ClN and a molecular weight of 243.73 g/mol . This compound belongs to a privileged scaffold class in medicinal chemistry, characterized by a partially saturated isoquinoline core bearing a phenyl ring at the 1-position and a chlorine atom at the 6-position . It is primarily utilized as a research chemical and synthetic building block for the development of biologically active molecules, particularly in neuroscience and cardiovascular research, due to the established pharmacophoric relevance of its structural motifs .

Why Generic 1-Phenyltetrahydroisoquinoline Substitution Compromises Biological Activity: The Critical Role of the 6-Chloro Substituent


In medicinal chemistry, the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold exhibits profound sensitivity to specific substitution patterns. Structure-activity relationship (SAR) studies unequivocally demonstrate that the presence and position of halogen and hydroxyl groups on the tetrahydroisoquinoline ring system are not interchangeable; they dictate receptor binding affinity and functional outcomes [1]. For instance, the 6-chloro substituent in 1-phenyltetrahydroisoquinolines is critical for maintaining D1 dopamine receptor affinity, while alternative substitutions like 6-bromo or 6,7-dihydroxy lead to significantly different binding profiles [1]. Similarly, in platelet aggregation studies, the ortho-, meta-, or para-position of a chloro group on a 1-phenyl ring drastically alters inhibitory potency, with meta-substitution yielding the highest activity [2]. Therefore, the precise 6-chloro-1-phenyl configuration is not a generic building block but a structurally defined entity essential for replicating and extending published pharmacological findings.

Quantitative Evidence Guide for 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Comparative Potency and Selectivity Data


Structural Determinants of D1 Dopamine Receptor Affinity: 6-Chloro Substitution Maintains Binding Potency in a Validated Pharmacophore Model

The 6-chloro substituent in the 1-phenyltetrahydroisoquinoline scaffold is a critical pharmacophoric element for D1 dopamine receptor binding, as established by a foundational SAR study [1]. The 6-chloro analog (compound 6) demonstrated D1 binding affinity similar to its 6-bromo counterpart (compound 2), while the 6,7-dihydroxy analog (compound 5) exhibited significantly reduced affinity [1]. This finding confirms that a single halogen at the 6-position is sufficient to engage the D1 receptor binding pocket, whereas additional hydroxylation (as in the 6,7-dihydroxy analog) is detrimental to affinity. Conversely, 6-monohydroxy or 7-monohydroxy substitution resulted in negligible D1 binding, further highlighting the essential role of the 6-chloro moiety [1].

Neuroscience Dopamine Receptor Pharmacology Structure-Activity Relationship

Impact of Chlorine Substitution Position on Antiplatelet Aggregation Potency: Meta > Ortho > Para

A systematic SAR study on 1-o-chlorophenyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the position of chloro substitution on the phenyl ring dramatically influences antiplatelet aggregation activity [1]. Compounds with a meta-substituted group (e.g., compound 7, a chlorine-substituted derivative) exhibited higher inhibitory potency against ADP-induced human platelet aggregation compared to those with ortho- or para-substitution [1]. The most active compound in the series, compound 9 (a bromine-substituted derivative), achieved an IC50 of approximately 0.206 nM [1]. This class-level inference suggests that the specific 6-chloro-1-phenyl compound may possess a distinct pharmacological profile compared to analogs with alternative chloro positioning, and its procurement enables direct investigation of these positional effects.

Cardiovascular Research Platelet Aggregation ADP Receptor Antagonism

6-Chloro-7-Hydroxy Derivative D1 Receptor Affinity: Conformational Flexibility and Its Impact on Binding

The 6-chloro-7-hydroxy-1-phenyltetrahydroisoquinoline (CHEMBL446396) serves as a close structural comparator, with reported D1 receptor binding affinity of Ki = 743 nM using [3H]SCH-23390 in rat striatal membranes [1]. Notably, the conformationally constrained 3-chloro-2-hydroxytetrahydrodibenzoquinolizine analog exhibited significantly lower D1 affinity compared to the more flexible 6-chloro-7-hydroxy-1-phenyltetrahydroisoquinoline [2]. This suggests that the conformational flexibility of the tetrahydroisoquinoline scaffold, as present in the target 6-chloro-1-phenyl compound, is advantageous for D1 receptor engagement. Furthermore, the 6-chloro-7-hydroxy derivative demonstrated weak binding when using [3H]spiperone (Ki = 26,300 nM), indicating assay-dependent affinity profiles [1].

Neuroscience Dopamine Receptor Pharmacology Conformational Analysis

Optimal Research Applications for 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline Based on Comparative Evidence


D1 Dopamine Receptor Pharmacophore Mapping and Refinement

The compound serves as a defined intermediate for synthesizing and testing D1 receptor ligands. Its established, albeit qualitative, role in maintaining D1 affinity, as shown by the comparative study of 6-chloro vs. 6-bromo and 6,7-dihydroxy analogs, makes it a valuable tool for probing the D1 antagonist pharmacophore [1]. Researchers can utilize this compound to generate focused libraries where the 6-position is varied, enabling quantitative SAR analysis to refine computational models of D1 receptor binding.

Structure-Activity Relationship (SAR) Campaigns for Novel Antiplatelet Agents

Given the profound impact of chloro substitution position on antiplatelet aggregation potency observed in 1-o-chlorophenyl tetrahydroisoquinoline derivatives, this compound is a strategic starting material for SAR studies [1]. Its procurement allows medicinal chemists to synthesize and evaluate derivatives with controlled substitution patterns, facilitating the identification of new ADP receptor antagonists with improved efficacy and selectivity compared to the benchmark compound 9 (IC50 = 0.206 nM) [1].

Synthesis of Conformationally Constrained Analogs for Receptor Selectivity Optimization

The comparative analysis of flexible 6-chloro-7-hydroxy tetrahydroisoquinoline versus a rigid dibenzoquinolizine analog demonstrated the importance of scaffold flexibility for D1 receptor binding [2]. This compound can be used to synthesize both flexible and conformationally restricted analogs, providing a direct test of the hypothesis that conformational freedom enhances D1 receptor engagement [2]. Such studies are critical for optimizing receptor subtype selectivity and minimizing off-target effects.

Procurement for Chemical Biology Probe Development

Due to the documented sensitivity of biological activity to specific substitution patterns [1][2], 6-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is an essential, well-defined chemical tool for chemical biology applications. It can be used as a parent scaffold for the synthesis of affinity probes, fluorescent ligands, or photoaffinity labels to study D1 receptor or ADP receptor function in cellular and in vivo models, where precise chemical identity is paramount for reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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